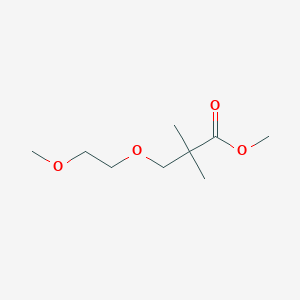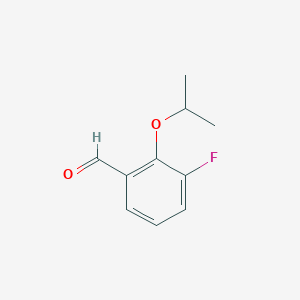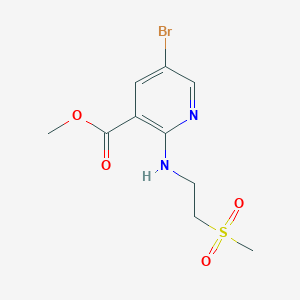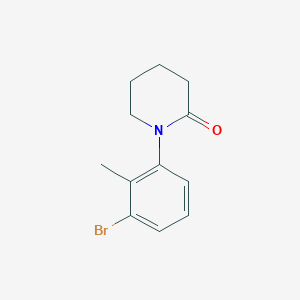![molecular formula C10H11BrF3N B1397851 1-[3-ブロモ-5-(トリフルオロメチル)フェニル]-N,N-ジメチルメタンアミン CAS No. 1237535-89-5](/img/structure/B1397851.png)
1-[3-ブロモ-5-(トリフルオロメチル)フェニル]-N,N-ジメチルメタンアミン
概要
説明
The compound is an organic molecule with a phenyl ring (a hexagonal carbon ring) that has bromo and trifluoromethyl substituents, as well as a dimethylmethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with bromo and trifluoromethyl substituents, and a dimethylmethanamine group attached to the ring .Chemical Reactions Analysis
The compound, due to the presence of the phenyl ring and various substituents, could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .科学的研究の応用
医薬品研究
1-[3-ブロモ-5-(トリフルオロメチル)フェニル]-N,N-ジメチルメタンアミンなどの化合物におけるトリフルオロメチル基は、薬物の薬理学的特性に著しく影響を与えることが知られています。 この化合物は、新規医薬品の合成に使用でき、トリフルオロメチル基の存在は、潜在的な薬物候補の生物学的活性と代謝安定性を向上させる可能性があります .
触媒
トリフルオロメチル基は、分子の反応性に影響を与え、さまざまな化学反応の触媒として使用できるようにすることが知られています。 この化合物は、有機金属化学におけるリガンドまたは触媒成分としての可能性について調査できます。これにより、反応速度または選択性を向上させる可能性があります .
有機合成
有機合成におけるビルディングブロックとして、この化合物は複雑な分子の構築に使用できます。 その反応部位、特にブロモ基とトリフルオロメチル基により、さまざまな合成経路のための汎用性の高い出発物質となり、幅広い有機生成物につながります .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It’s known that the bromide in the compound can be activated by halogen-metal interconversion using butyllithium . The organolithium intermediate thus formed can react with a variety of electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the potential biological activities mentioned above , it can be hypothesized that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It’s known that the compound is a solid under room temperature conditions This suggests that the compound may be stable under a range of environmental conditions
将来の方向性
生化学分析
Biochemical Properties
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes or receptors, resulting in changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific sites within the cell, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDWVTDBQLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)










![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)

